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molecular formula C9H4F4N2O5 B1380483 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid CAS No. 1266115-00-7

5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No. B1380483
M. Wt: 296.13 g/mol
InChI Key: KAXDJEIDYULCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846947B2

Procedure details

5-Fluoro-2-(2,2,2-trifluoroacetamido) benzoic acid (140; 1.29 g, 5.1 mmol) was added, in small portions, to fuming nitric acid (7 mL) at 0° C. The resulting reaction mixture was stirred at 0° C. for 1 hand then poured into ice-water (10 mL). The resulting precipitate was collected by filtration, washed with water and dried to afford 5-fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid 141 (1.2 g, 80%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N+:18]([O-])([OH:20])=[O:19]>>[F:1][C:2]1[CH:3]=[C:4]([N+:18]([O-:20])=[O:19])[C:5]([NH:11][C:12](=[O:17])[C:13]([F:15])([F:16])[F:14])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)NC(C(F)(F)F)=O
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hand
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C(C(=O)O)C1)NC(C(F)(F)F)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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